molecular formula C9H5Br2FO2 B13726449 3-(3,4-Dibromo-5-fluorophenyl)acrylic acid

3-(3,4-Dibromo-5-fluorophenyl)acrylic acid

Cat. No.: B13726449
M. Wt: 323.94 g/mol
InChI Key: DKTHESGFFAIQAD-OWOJBTEDSA-N
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Description

3-(3,4-Dibromo-5-fluorophenyl)acrylic acid is a halogenated acrylic acid derivative featuring a phenyl ring substituted with bromine at positions 3 and 4, and fluorine at position 5. The acrylic acid moiety (CH₂=CHCOOH) introduces acidity (pKa ~4–5) and conjugation, enabling participation in reactions such as Michael additions or polymerizations.

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+

InChI Key

DKTHESGFFAIQAD-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)Br)Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3,4-Dibromo-5-fluorophenyl)acrylic Acid

Detailed Synthetic Route

Starting Materials and Halogenation

The synthesis begins with a suitably substituted phenyl precursor, often a fluorophenyl derivative. Bromination is then carried out to introduce bromine atoms at the 3 and 4 positions of the aromatic ring. Typical brominating agents include bromine (Br2) or N-bromosuccinimide (NBS), under controlled conditions to avoid over-bromination or side reactions.

The fluorine substituent is generally introduced earlier or retained from the starting material, as fluorination reactions are more challenging and require specific reagents such as Selectfluor or elemental fluorine under mild conditions.

Formation of the Acrylic Acid Moiety

The acrylic acid group is commonly introduced via a Knoevenagel condensation between the halogenated benzaldehyde derivative and malonic acid or its equivalents. This condensation forms the α,β-unsaturated carboxylic acid structure characteristic of acrylic acids.

Alternatively, esterification of the acrylic acid followed by hydrolysis can be employed to improve handling and purification. For example, methyl or ethyl esters of the acrylic acid derivative can be synthesized first and then hydrolyzed under acidic or basic conditions to yield the free acid.

Purification and Characterization

After synthesis, the product is purified by recrystallization or chromatography. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.

Example Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents and Conditions Description Yield (%) Notes
1 Starting material: 3-fluorobenzaldehyde Fluorine substituent present on aromatic ring - Starting material
2 Bromination: Br2, FeBr3 catalyst, solvent (e.g., chloroform), 0-5°C Selective bromination at 3,4-positions 70-85% Control temperature to avoid polybromination
3 Knoevenagel condensation: bromofluorobenzaldehyde + malonic acid, piperidine catalyst, reflux in ethanol Formation of acrylic acid moiety 60-75% Reaction monitored by TLC
4 Esterification (optional): Methanol, sulfuric acid, reflux Conversion to methyl ester for purification 80-90% Facilitates purification
5 Hydrolysis: NaOH aqueous solution, reflux Conversion of ester to free acrylic acid 85-95% Final acid form obtained
6 Purification: Recrystallization from methanol or chromatography Isolation of pure this compound - Confirmed by NMR, IR, MS

Analytical Data and Characterization

The product is characterized by:

  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the acrylic acid vinyl protons and aromatic protons, with splitting patterns influenced by the halogen substituents.
  • Infrared (IR) Spectroscopy: Strong absorption bands around 1700 cm⁻¹ corresponding to the carboxylic acid C=O stretch, and bands corresponding to aromatic C–H and C–F stretches.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
  • Melting Point: Typically a white crystalline solid with a specific melting point that can be used to assess purity.

Summary Table of Preparation Methods

Preparation Step Common Reagents Conditions Purpose Yield Range (%)
Halogenation Br2, FeBr3, Selectfluor 0-5°C, solvent Introduce Br and F substituents 70-85
Knoevenagel Condensation Malonic acid, piperidine Reflux, ethanol Form acrylic acid double bond 60-75
Esterification (optional) Methanol, H2SO4 Reflux Improve purification 80-90
Hydrolysis NaOH aqueous Reflux Convert ester to acid 85-95
Purification Recrystallization, chromatography Ambient to mild heat Isolate pure product -

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorocinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Reduced derivatives such as alcohols or alkanes.

Scientific Research Applications

3,4-Dibromo-5-fluorocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorocinnamic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Phenyl Ring) Functional Group Molecular Formula Key Properties/Applications
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid 3-Br, 4-Br, 5-F Acrylic acid C₉H₅Br₂FO₂ Potential antimicrobial agent; high lipophilicity (estimated LogP ~3.5)
3-(4-Bromo-2-fluorophenyl)acrylaldehyde 4-Br, 2-F Acrylaldehyde C₉H₆BrFO Reactive aldehyde for nucleophilic additions; CAS 1228593-55-2
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) 3-OH, 4-OH Acrylic acid C₉H₈O₄ Antioxidant; used in supplements and pharmacological research
3-(Sulfamoylphenylcarbamoyl)acrylic acid derivatives Varied (e.g., 3-SO₂NH₂) Acrylic acid + carbamoyl C₁₀H₁₀N₂O₅S Antimicrobial activity (MIC 1–64 µg/mL vs. bacteria/fungi)
2,4-Dibromo-5-fluorophenylboronic acid 2-Br, 4-Br, 5-F Boronic acid C₆H₄BBr₂FO₂ Suzuki coupling reagent; LogP 2.98

Functional Group Variations

  • Acrylic Acid vs. Boronic Acid : The target compound’s carboxylic acid group offers hydrogen-bonding capability and acidity, contrasting with the boronic acid’s role in cross-coupling reactions .
  • Acrylic Acid vs. Acrylaldehyde : The aldehyde group in 3-(4-Bromo-2-fluorophenyl)acrylaldehyde increases electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions), whereas the carboxylic acid may undergo esterification or salt formation .

Research Findings and Discussion

  • Functional Group Impact : Sulfamoyl and carbamoyl groups in related compounds improve water solubility compared to halogenated derivatives, which may limit bioavailability despite enhanced antimicrobial activity .
  • LogP and Bioactivity : The boronic acid derivative (LogP 2.98) and the target compound (estimated LogP ~3.5) exhibit moderate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

3-(3,4-Dibromo-5-fluorophenyl)acrylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound, characterized by its molecular formula C9H5Br2FO2C_9H_5Br_2FO_2, contains both bromine and fluorine substituents on the aromatic ring, contributing to its distinct chemical reactivity and biological properties.

The synthesis of this compound typically involves the reaction of suitable precursors through various organic synthesis techniques. The compound is classified as an α,β-unsaturated carboxylic acid, which allows it to participate in a range of chemical reactions including substitution, oxidation, and reduction reactions.

Common Reactions:

  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles under specific conditions.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to alcohols.
  • Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling to yield more complex structures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine and fluorine enhances its binding affinity due to potential hydrogen bonding and halogen bonding interactions. These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was shown to induce apoptosis in prostate carcinoma cells with an IC50 value indicating effective potency compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against resistant strains, suggesting potential as a lead compound in antibiotic development .

Study 3: Mechanistic Insights

Research into the mechanism of action revealed that this compound interacts with specific cellular targets, leading to modulation of signaling pathways associated with inflammation and oxidative stress. This suggests its utility in treating conditions linked to these pathways .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-(2-Fluorophenyl)acrylic AcidContains one fluorine atomModerate anticancer activity
3,4-Dibromocinnamic AcidLacks fluorine substituentLimited antimicrobial activity
2-Fluorocinnamic AcidContains one fluorine atomLower potency than dibrominated derivatives
3-(4-Bromophenyl)acrylic AcidContains a single bromine atomDifferent electronic effects

The comparative analysis highlights that the unique combination of bromine and fluorine in this compound enhances its biological activity compared to other structurally similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-Dibromo-5-fluorophenyl)acrylic acid, and what key reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and condensation steps. A plausible route includes:

Bromination and Fluorination : Electrophilic substitution on a fluorophenyl precursor (e.g., 3-fluoro-4-bromophenyl derivatives) using Br₂/FeBr₃ under controlled conditions to introduce additional halogens .

Acrylic Acid Formation : Condensation of the halogenated benzaldehyde with malonic acid via the Knoevenagel reaction, using bases like pyridine or piperidine in ethanol under reflux .
Key optimizations include:

  • Temperature control (60–80°C) to avoid decarboxylation.
  • Solvent selection (polar aprotic solvents enhance yield).
  • Purification via recrystallization or column chromatography to isolate the product .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the acrylic acid proton (δ 6.2–6.8 ppm, doublet) and aromatic protons (δ 7.5–8.2 ppm, split due to Br/F substituents) .
  • ¹³C NMR : Carboxylic acid carbon (~170 ppm), aromatic carbons (110–140 ppm with splitting from Br/F) .
  • IR Spectroscopy : Stretching vibrations for -COOH (~2500–3300 cm⁻¹, broad) and C=O (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves steric effects of bromine/fluorine substituents and confirms planar geometry .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with vancomycin/fluoroquinolones as positive controls .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or HIV protease) using fluorogenic substrates .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/fluorine substituents influence the compound’s reactivity and bioactivity compared to non-halogenated analogs?

  • Methodological Answer :
  • Electronic Effects :
  • Fluorine’s electronegativity increases electrophilicity of the aromatic ring, directing further substitutions meta .
  • Bromine’s inductive effect enhances π-π stacking with protein targets (e.g., enzyme active sites) .
  • Steric Effects :
  • Bulkier bromine atoms may reduce binding affinity in sterically constrained targets (e.g., narrow enzyme pockets).
  • Bioactivity :
  • Halogens improve lipophilicity (logP ↑), enhancing membrane permeability and bioavailability compared to non-halogenated analogs .
  • Experimental Validation :
    Compare IC₅₀ values of halogenated vs. non-halogenated derivatives in enzyme assays .

Q. What strategies resolve contradictions in biological activity data across studies for halogenated acrylic acids?

  • Methodological Answer :
  • Assay Standardization :
    Use consistent protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .

  • Structural Analog Comparison :
    Create a SAR table to identify substituent-specific trends (see Table 1).

  • Statistical Analysis :
    Apply multivariate regression to isolate variables (e.g., halogen position, assay pH) affecting activity .

    Table 1 : Comparative Bioactivity of Halogenated Acrylic Acid Derivatives

    CompoundMIC (μg/mL) S. aureusIC₅₀ (μM) EGFR InhibitionReference
    3-(3,4-DiBr-5-F-Ph)AA*8.20.45
    3-(3,5-DiCl-Ph)AA12.71.2
    Non-halogenated analog>645.8

    *Ph: Phenyl; AA: Acrylic Acid

Q. How can reaction mechanisms be probed for electrophilic substitutions on the dibromo-fluorophenyl ring?

  • Methodological Answer :
  • Isotopic Labeling : Use ⁸¹Br NMR to track bromine incorporation during electrophilic substitution .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) to map charge distribution and predict regioselectivity .
  • Kinetic Analysis : Monitor reaction rates under varying Br₂ concentrations to distinguish mono- vs. di-bromination pathways .

Methodological Notes

  • Synthesis Optimization : Pilot-scale reactions should use continuous flow reactors to enhance reproducibility .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm novel structures .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory compliance .

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